N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide
Description
N-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide is a small-molecule compound featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a cyclopropyl group, coupled with a 4-fluorophenoxy acetamide side chain. This structure combines heterocyclic and fluorinated aromatic motifs, which are common in pharmaceuticals for their metabolic stability and target-binding capabilities . Its crystallographic properties may be refined using SHELXL, a widely trusted program for small-molecule structural analysis .
Properties
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-11-3-5-12(6-4-11)23-9-14(22)19-17-13(7-8-25-17)16-20-15(21-24-16)10-1-2-10/h3-8,10H,1-2,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRWZAANDYMHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents. The final step often involves the coupling of the oxadiazole-thiophene intermediate with 4-fluorophenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The thiophene ring may contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes, leading to its biological effects . The fluorophenoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and IC50 Values
The compound’s closest structural analogues include acetamide derivatives with heterocyclic substituents. provides IC50 data for compounds with similar frameworks:
| IC50 | Compound ID | Key Structural Features | Target |
|---|---|---|---|
| 42 ± 1 nM | N | Triazolo[3,4-b][1,3,4]thiadiazole, phenyl | CDK5/p25 |
| 30 ± 1 nM | S | Dichloroacetamide, triazolothiadiazole | CDK5/p25 |
| 0.48 ± 0.02 nM | — | Thiazole, benzylidenehydrazinyl | Unspecified |
Key Observations :
- Electron-Withdrawing Groups: Compound S (30 nM IC50) incorporates dichloroacetamide, which enhances electrophilicity and target affinity compared to the non-halogenated compound N (42 nM IC50).
- Heterocyclic Core: The 1,2,4-oxadiazole in the target compound contrasts with triazolothiadiazole in compounds N and S. Oxadiazoles are known for improved metabolic stability over thiadiazoles, which could reduce off-target toxicity .
Molecular Docking and Binding Affinity
Substituent Effects on Bioactivity
- Fluorinated Aromatic Rings: The 4-fluorophenoxy group in the target compound mirrors structures in (e.g., 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b]thiazol-5-yl]pyridin-2-yl}acetamide). Fluorination typically enhances bioavailability and target selectivity via hydrophobic and electrostatic interactions .
- Cyclopropyl vs. Phenyl : Replacing phenyl (as in compound N) with cyclopropyl in the oxadiazole ring may reduce steric hindrance, enabling tighter binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) .
Biological Activity
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and as an antimicrobial agent. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique combination of a cyclopropyl group, an oxadiazole ring, and a thiophene moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 305.35 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that the oxadiazole moiety plays a crucial role in its anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
Anticancer Activity
Recent research has highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, derivatives similar to this compound have shown significant inhibitory effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 |
| Compound B | MCF7 | 0.67 |
| Compound C | PC-3 | 0.80 |
These findings indicate that compounds with similar structural features can exhibit potent anticancer activity, suggesting that this compound may also possess similar efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, although specific data on its effectiveness compared to standard antibiotics is still under investigation.
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Zhang et al. (2023) synthesized several oxadiazole derivatives and tested their activity against various cancer cell lines. The results showed that compounds with similar structures to this compound had IC50 values significantly lower than established chemotherapeutics, indicating a promising therapeutic potential .
- Molecular Docking Studies : Molecular docking simulations have suggested that the compound can effectively bind to key enzymes involved in tumor growth and metastasis. The binding affinity was found to be comparable to other known inhibitors, supporting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
